
Sibrafiban
Übersicht
Beschreibung
Sibrafiban is a N-acylglycine.
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Findings
Numerous clinical trials have evaluated the efficacy and safety of sibrafiban in various settings:
- TIMI 12 Trial : This phase II trial assessed the pharmacokinetics, pharmacodynamics, and safety of this compound in 329 patients post-ACS. The results indicated effective long-term platelet inhibition with a clear dose-response relationship. However, a relatively high incidence of minor bleeding was noted .
- SYMPHONY Trial : In this large-scale study involving over 9,000 patients, this compound was compared to aspirin for secondary prevention after ACS. The findings revealed no significant additional benefit of this compound over aspirin regarding major ischemic events, raising concerns about its clinical utility .
- Comparison with Other Antiplatelet Agents : this compound was also compared to clopidogrel in various studies. While both agents aim to reduce ischemic events, this compound did not demonstrate superior outcomes compared to clopidogrel or aspirin when used as part of standard therapy .
Safety Profile
The safety profile of this compound has been a point of concern due to its association with bleeding complications. In the TIMI 12 trial, major hemorrhage occurred in 1.5% of patients treated with this compound . Additionally, minor bleeding incidents were significantly related to dosing regimens and renal function . This raises important considerations for patient selection and monitoring during treatment.
Potential Applications Beyond ACS
While primarily studied for ACS management, there is ongoing interest in exploring the use of this compound in other vascular conditions where platelet aggregation poses a risk, such as peripheral arterial disease or during certain surgical procedures. Further research is needed to establish its efficacy and safety in these contexts.
Summary Table of Key Clinical Trials
Trial Name | Population Size | Intervention | Key Findings | Safety Concerns |
---|---|---|---|---|
TIMI 12 | 329 | This compound vs. Aspirin | Effective long-term platelet inhibition; high minor bleeding rates | 1.5% major hemorrhage |
SYMPHONY | 9,233 | This compound vs. Aspirin | No significant additional benefit over aspirin | Increased minor bleeding incidents |
Various Studies | Varies | This compound vs. Clopidogrel | No superior outcomes compared to standard therapies | Bleeding risks similar to other agents |
Eigenschaften
IUPAC Name |
ethyl 2-[1-[2-[[4-(N'-hydroxycarbamimidoyl)benzoyl]amino]propanoyl]piperidin-4-yl]oxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6/c1-3-29-17(25)12-30-16-8-10-24(11-9-16)20(27)13(2)22-19(26)15-6-4-14(5-7-15)18(21)23-28/h4-7,13,16,28H,3,8-12H2,1-2H3,(H2,21,23)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNUCLPUOSXSNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)C(C)NC(=O)C2=CC=C(C=C2)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172927-65-0 | |
Record name | Sibrafiban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172927-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.